calcium;diacetate;hydrate
Description
Overview of Calcium Acetate (B1210297) Chemistry and Hydration States
Calcium acetate's chemistry is fundamentally governed by the interaction between the calcium cation (Ca²⁺) and two acetate anions (CH₃COO⁻). It can be synthesized through a straightforward acid-base reaction, for instance, by treating calcium carbonate (found in sources like limestone or eggshells) or calcium hydroxide (B78521) with acetic acid (vinegar). wikipedia.orgcrystalls.info
CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) wikipedia.org Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l) wikipedia.org
The compound is a white crystalline solid that is moderately soluble in water, with solubility showing some temperature dependence. solubilityofthings.com While soluble in alcohol, it is insoluble in organic solvents like acetone (B3395972). smolecule.comatamankimya.com Upon heating, calcium acetate decomposes to form calcium carbonate and acetone, a reaction that was historically significant for acetone production. smolecule.comcdnsciencepub.com
Ca(CH₃COO)₂(s) → CaCO₃(s) + (CH₃)₂CO(g) smolecule.com
Calcium acetate exists in several hydration states. The anhydrous form, Ca(CH₃COO)₂, is highly hygroscopic and readily absorbs moisture from the air. wikipedia.orgnih.gov Consequently, the most common and stable form is the calcium acetate monohydrate , Ca(CH₃COO)₂·H₂O. wikipedia.orgcrystalls.info This form is a white, crystalline powder or needle-like crystals. chemicalbook.com There is also mention of a trihydrate form, which is described as efflorescent, meaning it can lose its water of hydration when exposed to dry air. solubilityofthings.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Anhydrous) | C₄H₆CaO₄ | solubilityofthings.com |
| Molecular Weight (Anhydrous) | 158.17 g/mol | lobachemie.comamericanelements.com |
| Molecular Formula (Monohydrate) | C₄H₈CaO₅ | chemicalbook.comnih.gov |
| Molecular Weight (Monohydrate) | 176.18 g/mol | chemicalbook.comnih.gov |
| Appearance | White crystalline solid/powder | solubilityofthings.comchemicalbook.com |
| Odor | Slight acetic acid odor | nih.govlobachemie.com |
| Melting Point | Decomposes at >160 °C | nih.govlobachemie.com |
| Density (Monohydrate) | ~1.509 g/cm³ | solubilityofthings.comsmolecule.com |
| Solubility in Water | 37.4 g/100 mL at 0 °C; 29.7 g/100 mL at 100 °C | nih.gov |
Historical Perspectives on Calcium Diacetate Hydrate (B1144303) Research
The history of calcium acetate is linked to the early development of chemistry. Given that its constituent precursors—calcium carbonate (as limestone) and acetic acid (as vinegar)—were available since antiquity, the compound could have been observed as crystals long before its formal characterization. wikipedia.org Its historical name, "acetate of lime," reflects these origins. wikipedia.orgusda.gov
One of the earliest and most significant applications of calcium acetate was in the production of acetone through dry distillation, a method that became prominent before the development of modern industrial synthesis routes. smolecule.comcdnsciencepub.com The thermal decomposition of calcium acetate to yield acetone and calcium carbonate is a classic reaction in organic chemistry. cdnsciencepub.com
In mineralogy, a related compound, calclacite, with the formula Ca(CH₃COO)Cl·5H₂O, was identified as an efflorescence on museum specimens. iucr.org Crystallographic studies on this and other synthetic forms of calcium acetate chloride pentahydrate date back to the 19th century, with notable work by Handl in 1861. iucr.org Research into the thermal behavior of metal acetates, including calcium acetate, has been a subject of scientific inquiry, with studies examining the mechanisms of dehydration and decomposition. cdnsciencepub.comakjournals.com
Scope and Significance of Contemporary Research on Calcium Diacetate Hydrate
Modern research on calcium diacetate hydrate spans a wide range of applications, leveraging its chemical properties for advanced materials, environmental science, and biotechnology.
Materials Science: A significant area of current research involves using calcium acetate hydrate as a precursor for the synthesis of other materials.
Calcium Oxide (CaO) Production: It is studied as an efficient precursor for producing high-purity calcium oxide, a key material for CO₂ capture and sequestration technologies. atamankimya.comresearchgate.net The thermal decomposition of calcium acetate yields CaO at lower temperatures compared to the decomposition of calcium carbonate. researchgate.net
Nanoparticle Synthesis: It is employed in the preparation of magnetite-calcium phosphate (B84403) core-shell nanoparticles and hydroxyapatite-wollastonite composites. atamankimya.com
Thin Film Deposition: Calcium acetate is used in chemical vapor deposition (CVD) and sol-gel synthesis for creating thin films. americanelements.comsrce.hr
Crystallography and Structural Chemistry: The crystal structure of calcium acetate continues to be an area of investigation.
Polymorphism: Recent studies have focused on the polymorphism of anhydrous calcium acetate (α-Ca(CH₃COO)₂), which is formed upon dehydration of the monohydrate. Research has identified reversible phase transformations between low- and high-temperature forms of the α-polymorph, detailing changes in the crystal lattice and coordination environment of the calcium ions. acs.org
Multi-anionic Compounds: There is ongoing research into the synthesis and characterization of multi-anionic calcium compounds that include the acetate anion, such as calcium acetate lactate (B86563) and calcium acetate formate, which have potential applications in agriculture and other fields. mdpi.com
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O) | Triclinic | - | crystalls.info |
| Low-Temperature α-Ca(CH₃COO)₂ | Triclinic | P-1 | acs.org |
| High-Temperature α-Ca(CH₃COO)₂ | Rhombohedral | R-3 | acs.org |
| Calclacite (Ca(CH₃COO)Cl·5H₂O) | Monoclinic | P2₁/a | iucr.org |
Other Applications:
Protein Crystallization: In biotechnology, calcium acetate hydrate is used as a reagent to induce the crystallization of proteins for structural analysis by X-ray crystallography. atamankimya.comhamptonresearch.com
Hydrogel Formation: It acts as a crosslinking agent in the production of alginate hydrogel microbeads. atamankimya.com
This continued research highlights the versatility and enduring importance of calcium diacetate hydrate as a model compound and a functional material in modern science.
Properties
CAS No. |
114460-21-8; 5743-26-0 |
|---|---|
Molecular Formula |
C4H8CaO5 |
Molecular Weight |
176.181 |
IUPAC Name |
calcium;diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
InChI Key |
XQKKWWCELHKGKB-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |
solubility |
not available |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Calcium Diacetate Hydrate
Controlled Synthesis Pathways of Calcium Diacetate Hydrate (B1144303)
The synthesis of calcium diacetate hydrate can be broadly categorized into aqueous, non-aqueous, and green chemistry-based approaches. These methods utilize different starting materials and reaction conditions to yield the desired product.
The most common and straightforward method for synthesizing calcium diacetate hydrate is through the reaction of a calcium source with acetic acid in an aqueous solution. wikipedia.orgyoutube.com This method typically involves the neutralization of acetic acid with calcium carbonate or calcium hydroxide (B78521). wikipedia.orgresearchgate.net
The chemical reactions for these processes are as follows:
Using calcium carbonate: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) wikipedia.org
Using calcium hydroxide: Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l) researchgate.net
Following the reaction, the calcium diacetate hydrate is typically crystallized from the solution by evaporation of water or by the addition of a less polar solvent like acetone (B3395972) to induce precipitation. chemicalbook.com The solubility of calcium acetate (B1210297) in water decreases with increasing temperature, which is an unusual characteristic for most salts. This property can be exploited during crystallization.
A typical laboratory-scale synthesis involves dissolving calcium carbonate in dilute acetic acid. chemicalbook.com The resulting solution is then filtered to remove any unreacted solids. The filtrate, a solution of calcium acetate, is then concentrated by heating to induce crystallization upon cooling or evaporation.
Table 1: Comparison of Aqueous Synthesis Reactants
| Reactant | Chemical Formula | Advantages | Disadvantages |
| Calcium Carbonate | CaCO₃ | Inexpensive, widely available, reaction progress is easily monitored by CO₂ evolution. | Reaction can be slow if particle size is large. |
| Calcium Hydroxide | Ca(OH)₂ | Higher reactivity compared to carbonate. | Can be more expensive than calcium carbonate. |
While aqueous systems are common, non-aqueous and extractive synthesis methods offer alternative routes for the production of calcium diacetate hydrate. Extractive crystallization, for instance, involves the use of a two-phase system, typically an aqueous phase containing the calcium source and an organic phase containing acetic acid. This method can be particularly useful when dealing with impure acetic acid streams, such as those from fermentation processes.
In one extractive crystallization approach, calcium carbonate is suspended in an aqueous phase, and acetic acid is dissolved in an organic solvent. The two phases are brought into contact, allowing the acetic acid to react with the calcium carbonate at the interface. The resulting calcium acetate then crystallizes out of the aqueous phase.
Another non-aqueous approach involves the reaction of calcium salts like calcium chloride or calcium nitrate (B79036) with an excess of concentrated acetic acid. crystalls.info In these reactions, the calcium acetate precipitates out of the acidic solution.
Table 2: Overview of Non-Aqueous and Extractive Synthesis
| Method | Description | Key Features |
| Extractive Crystallization | A two-phase system where reactants are in separate liquid phases. | Allows for the use of impure reactant streams; can influence crystal morphology. |
| Reaction in Concentrated Acetic Acid | Precipitation of calcium acetate from a non-aqueous acetic acid medium. | Can yield anhydrous or low-hydrate forms; requires handling of concentrated acid. |
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. For calcium diacetate hydrate production, this has led to the exploration of green chemistry principles, primarily focusing on the use of waste materials as a calcium source.
A prominent example is the use of biowaste such as eggshells and oyster shells, which are rich in calcium carbonate. researchgate.net This approach not only provides a cost-effective raw material but also helps in waste valorization, reducing the environmental burden of shell disposal. The synthesis process is similar to the conventional aqueous method, where the cleaned and powdered shells are reacted with acetic acid.
Research has shown that high yields of calcium acetate can be obtained from these biological sources. For instance, a study using oyster shells reported a maximum yield of 93% when reacting the bio-derived calcium carbonate with 12 M acetic acid. researchgate.net
Mechanochemical synthesis is another green chemistry approach that involves the use of mechanical energy to induce chemical reactions. This solvent-free or low-solvent method can lead to higher reaction rates and different product polymorphs compared to solution-based methods. While specific research on the mechanochemical synthesis of calcium diacetate hydrate is not extensively documented, the principles of mechanochemistry suggest its potential applicability. This method would typically involve the high-energy milling of a solid calcium source (e.g., calcium oxide or carbonate) with a solid or liquid acetic acid source.
Table 3: Green Synthesis of Calcium Diacetate Hydrate from Waste Shells
| Calcium Source | Acetic Acid Concentration | Maximum Yield (%) | Reference |
| Oyster Shells | 12 M | 93 | researchgate.net |
Factors Influencing Calcium Diacetate Hydrate Crystallization
The crystallization of calcium diacetate hydrate is a critical step that determines the physical properties of the final product. Several factors, including supersaturation, nucleation kinetics, pH, and temperature, play a significant role in this process.
Supersaturation is the primary driving force for both the nucleation and growth of crystals from a solution. mt.com It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. The level of supersaturation significantly influences the crystallization process.
Low Supersaturation: At lower levels of supersaturation, the rate of crystal growth tends to be faster than the rate of nucleation. This condition favors the formation of larger, more well-defined crystals. researchgate.net
High Supersaturation: Conversely, at high levels of supersaturation, the rate of nucleation dominates over the rate of crystal growth. This leads to the rapid formation of a large number of small crystals. mt.comresearchgate.net
The nucleation process, the initial formation of stable crystalline nuclei, can be either primary (spontaneous formation in a clear solution) or secondary (induced by the presence of existing crystals). The kinetics of nucleation are influenced by factors such as the level of supersaturation, temperature, and the presence of impurities. Controlling the rate of achieving supersaturation, for example, through controlled cooling or solvent addition, is a key strategy for manipulating the crystal size distribution of calcium diacetate hydrate.
Temperature has a profound effect on both the solubility of calcium acetate and the hydration level of the resulting crystals. As mentioned earlier, calcium acetate exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. This property is crucial for designing crystallization processes.
The hydration level of calcium acetate is also temperature-dependent. The monohydrate (Ca(CH₃COO)₂·H₂O) is the common form crystallized from aqueous solutions. wikipedia.org Heating the monohydrate can lead to the formation of the anhydrous form. The temperature at which dehydration occurs is a critical parameter in producing anhydrous calcium acetate. Studies on the thermal decomposition of calcium acetate provide insights into the stability of its hydrated forms at different temperatures.
Research on the crystallization of calcium carbonate from solutions containing calcium acetate has shown that temperature can influence the resulting polymorph. jscholaronline.org At lower temperatures (25-30 °C), vaterite was the favored polymorph, while at a higher temperature of approximately 50 °C, calcite was preferred. jscholaronline.org Although this study focuses on calcium carbonate, it demonstrates the significant role of temperature in determining the crystal structure in systems containing calcium acetate.
Table 4: Influence of Temperature on Calcium Carbonate Polymorph Formation in the Presence of Calcium Acetate
| Temperature (°C) | Predominant CaCO₃ Polymorph |
| 25-30 | Vaterite |
| ~50 | Calcite |
| 70 | Aragonite (trace) |
Influence of Impurities and Additives on Crystallization Morphology and Purity
Research into the crystallization of calcium salts, such as calcium sulfate (B86663) and calcium carbonate, provides insights into the mechanisms by which these substances exert their effects. Trivalent ions like aluminum (Al³⁺) and iron (Fe³⁺) are known to have a high surface adsorption affinity on growing crystals. nih.gov This adsorption can block active growth sites, altering the crystal habit. For instance, the presence of certain impurities can promote the formation of elongated, needle-like crystals instead of the more typical prismatic or irregular shapes. nih.govresearchgate.net
The purity of calcium diacetate hydrate is primarily affected by the incorporation of foreign ions into the crystal lattice. This is particularly prevalent with ions that have a similar ionic radius to calcium (Ca²⁺), such as strontium (Sr²⁺). researchgate.net These ions can substitute for calcium in the lattice, forming a solid solution and reducing the purity of the final product. researchgate.net Other impurities, like soluble phosphates, can also be adsorbed onto the crystal surface and become entrapped during growth, leading to contamination. researchgate.net
Additives are often used intentionally to control crystal morphology. Organic additives, in particular, can preferentially attach to specific crystallographic faces. orientjchem.org This selective adsorption inhibits growth on those faces, causing other faces to grow disproportionately and resulting in a modified crystal shape. orientjchem.org For example, additives can lead to the formation of truncated or aggregated rhombohedral crystals instead of simple ones. orientjchem.org The effectiveness and mechanism of an additive often depend on its chemical structure, concentration, and the crystallization conditions, such as temperature and pH. mdpi.comnih.gov
Below is a table summarizing the observed and potential effects of various impurities and additives on the crystallization of calcium salts, which are analogous to the expected effects on calcium diacetate hydrate.
| Substance | Type | Potential Effect on Morphology | Potential Effect on Purity | Reference |
|---|---|---|---|---|
| Magnesium (Mg²⁺) | Impurity | Can affect nucleation and growth rates. researchgate.net | May be incorporated into the crystal lattice, though less readily than ions of similar size. | researchgate.net |
| Strontium (Sr²⁺) | Impurity | Minimal direct morphological change noted in analogous systems. | Significant reduction in purity due to substitution for Ca²⁺ in the crystal lattice. researchgate.net | researchgate.net |
| Aluminum (Al³⁺), Iron (Fe³⁺) | Impurity | High surface adsorption can alter crystal habit, potentially increasing crystal size at low concentrations. nih.gov | Can be adsorbed onto crystal surfaces, leading to occlusions and reduced purity. nih.gov | nih.gov |
| Phosphate (B84403) (PO₄³⁻) | Impurity | Can accelerate or retard growth depending on concentration; may deteriorate crystal morphology. researchgate.net | Adsorbs onto the crystal surface, leading to surface contamination. researchgate.net | researchgate.net |
| Organic Acids (e.g., L-aspartic acid) | Additive | Can direct the formation of specific morphologies like truncated or agglomerated crystals by binding to certain crystal faces. orientjchem.org | May be occluded within the growing crystal if concentrations are high. | orientjchem.org |
| Polymers (e.g., HPMC) | Additive | Can inhibit nucleation and growth, regulating crystal shape and size. mdpi.com | Generally remain in the mother liquor, but can be entrapped in agglomerates. mdpi.com | mdpi.com |
Scale-Up Considerations for Industrial Synthesis of Calcium Diacetate Hydrate
Transitioning the synthesis of calcium diacetate hydrate from a laboratory setting to an industrial scale introduces a new set of challenges that primarily revolve around process control, cost-effectiveness, and product consistency. The most common industrial production method involves the reaction of an acetic acid solution with a calcium source, typically calcium carbonate (limestone) or calcium hydroxide (hydrated lime). atamanchemicals.com
Key considerations for the industrial scale-up include:
Raw Material Selection and Handling: The purity of the calcium source is critical. Using lower-grade materials like limestone can introduce impurities (e.g., magnesium carbonate, iron, aluminum) that affect the final product's quality and may require additional purification steps. google.com The physical form of the reactant (e.g., powder vs. slurry) affects reaction rates and requires appropriate handling and dosing equipment. atamanchemicals.com
Reaction Control: The neutralization reaction between acetic acid and calcium carbonate is exothermic and produces carbon dioxide gas. youtube.com Industrial reactors must have adequate heat exchange systems to manage the temperature, as overheating can lead to the formation of anhydrous salt or decomposition products. atamanchemicals.comyoutube.com Efficient agitation is necessary to ensure a uniform reaction and prevent localized areas of high concentration. Furthermore, managing the foaming caused by CO₂ evolution is crucial to prevent reactor overflow. youtube.com
Crystallization and Separation: Controlling the crystallization process is paramount for achieving the desired particle size distribution and morphology. This is typically managed by regulating the concentration of the solution through evaporation and then cooling at a controlled rate. atamanchemicals.compatsnap.com Large-scale crystallizers are used to provide the necessary residence time for crystal growth. Following crystallization, the solid product must be efficiently separated from the mother liquor using industrial-scale filtration or centrifugation, followed by a drying stage. atamanchemicals.com The drying temperature must be carefully controlled to prevent the loss of hydration water, which occurs above 100°C. atamanchemicals.com
Process Efficiency and Waste Management: Maximizing yield and minimizing waste are crucial for economic viability. This involves optimizing reaction stoichiometry, recycling mother liquor where possible, and treating effluent streams. For instance, finishing the acid-base reaction with a small amount of a stronger base like an alkali metal hydroxide can help drive the reaction to completion and adjust the final pH. google.com
The following table outlines the key parameters and their industrial implications for the synthesis of calcium diacetate hydrate.
| Parameter | Laboratory Scale | Industrial Scale-Up Consideration | Reference |
|---|---|---|---|
| Reactants | High-purity calcium carbonate/hydroxide and acetic acid. | Use of cost-effective sources like limestone or hydrated lime; requires analysis of impurity profiles. google.com | google.com |
| Heat Management | Natural convection and simple water baths. | Jacketed reactors with cooling systems are required to manage the exothermic reaction and prevent side reactions. | youtube.com |
| Mass Transfer | Stir bars provide adequate mixing. | Industrial agitators are needed for slurry mixing and to ensure uniform heat and mass transfer in large volumes. | atamanchemicals.com |
| Crystallization | Spontaneous cooling in a beaker. | Controlled cooling profiles in large-scale crystallizers to manage supersaturation and achieve consistent particle size. patsnap.com | patsnap.com |
| Product Handling | Manual filtration and oven drying. | Automated systems for filtration (e.g., belt filters, centrifuges) and drying (e.g., fluid bed dryers) are necessary to handle large volumes and ensure consistent hydration. atamanchemicals.com | atamanchemicals.com |
| pH Control | Simple addition until neutralization. | Online pH monitoring and controlled addition of reactants, potentially with a final adjustment step, to ensure complete reaction and product stability. google.com | google.com |
Advanced Structural Elucidation and Spectroscopic Characterization of Calcium Diacetate Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Calcium Diacetate Hydrate (B1144303)
Solid-State Carbon-13 (¹³C) NMR Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of crystalline and amorphous solids. For calcium diacetate hydrate, ¹³C ssNMR, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed information about the local chemical environment of the carbon atoms within the acetate (B1210297) anions.
Research has shown that the solid-state ¹³C NMR spectrum of calcium acetate is more complex than its solution-state counterpart. nih.gov While in solution, a simple spectrum with two resonances—one for the carboxylate carbon and one for the methyl carbon—is observed, the solid-state spectrum can display multiple lines for each carbon position. This multiplicity arises from the presence of crystallographically independent acetate molecules within the asymmetric unit of the crystal lattice. nih.govnih.gov For instance, a hemihydrate phase of calcium acetate (Ca(CH₃COO)₂·0.5H₂O) was found to have four independent acetate molecules in its asymmetric unit, resulting in a ¹³C spectrum with eight distinct lines: four for the carboxylate carbons and four for the methyl carbons. nih.gov
This spectral complexity is a direct reflection of subtle differences in the conformation, coordination to the calcium ion, and intermolecular interactions experienced by each unique acetate molecule in the crystal structure. The chemical shifts for the carboxylate carbons typically appear in the range of 180-185 ppm, while the methyl carbons resonate around 24-25 ppm. The precise chemical shift of each peak is highly sensitive to the local electronic environment. Analysis of these distinct resonances, often aided by two-dimensional correlation experiments like ¹H-¹³C HETCOR, allows for the assignment of specific peaks to individual molecules in the asymmetric unit, offering a deeper understanding of the solid-state conformation. nih.gov
| Carbon Type | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| Carboxylate (-COO⁻) | 180 - 185 | Sensitive to coordination with Ca²⁺ ions and hydrogen bonding interactions. Multiple peaks indicate crystallographically distinct acetate molecules. |
| Methyl (-CH₃) | 24 - 25 | Reflects the local packing and intermolecular distances within the crystal lattice. Multiple peaks correspond to unique molecular environments. |
Proton (¹H) and Oxygen-17 (¹⁷O) NMR Approaches for Hydration and Bonding
Proton and Oxygen-17 NMR serve as complementary and highly specific probes for investigating the water of hydration and the nature of chemical bonding in calcium diacetate hydrate.
Proton (¹H) NMR: ¹H NMR, particularly time-domain (TD-NMR) relaxometry, is highly effective for studying the dynamics and environment of water molecules in solid hydrates. nih.gov This technique measures the spin-lattice (T₁) and spin-spin (T₂) relaxation times of protons. These relaxation times are sensitive to molecular mobility. wikipedia.orgorganicchemistrydata.org In a hydrated crystal like calcium diacetate hydrate, the protons of the water molecules are in a relatively rigid state compared to bulk liquid water, leading to distinct relaxation behavior.
The water molecules can be categorized into different phases, such as hydration water and free or adsorbed water, each with characteristic relaxation times. nih.gov By analyzing the T₁ and T₂ values, it is possible to quantify the amount of bound water and characterize its mobility within the crystal lattice. Shorter T₂ relaxation times (in the millisecond or microsecond range) are indicative of protons in a more rigid environment, such as the water of crystallization, whereas longer T₂ times suggest more mobile, loosely bound water. nih.govnih.gov
Oxygen-17 (¹⁷O) NMR: As a quadrupolar nucleus (I = 5/2), ¹⁷O is an exceptionally sensitive probe of its local electronic environment. ismar.org ¹⁷O ssNMR can directly investigate the water molecules of hydration as well as the carboxylate oxygen atoms of the acetate anion. The key parameter derived from ¹⁷O NMR of solids is the nuclear quadrupole coupling constant (QCC), which measures the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG). nih.gov
The QCC is highly dependent on the nature of chemical bonding and, for water molecules, is particularly sensitive to hydrogen bonding. ismar.org For water molecules coordinated to metal ions such as Ca²⁺, the ¹⁷O QCC is typically in the range of 7 to 9 MHz. nih.govnih.gov Theoretical and experimental studies on related hydrated compounds show that variations in the QCC and the chemical shift can be used to distinguish between different water sites within a crystal structure, providing precise details on the coordination and hydrogen-bonding network that stabilizes the hydrate. nih.govresearchgate.net
| Technique | Parameter | Typical Value Range for Hydrates | Information Obtained |
|---|---|---|---|
| ¹H NMR Relaxometry | T₁ (Spin-Lattice Relaxation) | ~0.1 - 10 s | Characterizes the energy exchange between proton spins and the crystal lattice, related to molecular motion. |
| ¹H NMR Relaxometry | T₂ (Spin-Spin Relaxation) | ~10 µs - 10 ms | Indicates the rigidity of the water molecules; shorter T₂ values correspond to less mobile, more tightly bound water. nih.gov |
| ¹⁷O ssNMR | Quadrupole Coupling Constant (QCC) | ~7 - 9 MHz | Highly sensitive to the symmetry of the electron environment, coordination, and hydrogen bonding of the water molecule. nih.govnih.gov |
| ¹⁷O ssNMR | Isotropic Chemical Shift (δiso) | Varies | Provides information on the shielding of the oxygen nucleus, complementing QCC data to refine structural models. |
Electron Microscopy and Surface Characterization
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the surface morphology, crystal habit, and particle size distribution of solid materials. azom.com In the study of calcium diacetate hydrate, SEM analysis reveals significant variation in crystal morphology depending on the method of synthesis and preparation conditions. researchgate.netresearchgate.net
Research has documented distinct crystal shapes for calcium acetate, including well-defined, needle-shaped (acicular) crystals. researchgate.net In other preparations, the compound may present as differently shaped, less-defined crystalline aggregates or agglomerates. researchgate.netresearchgate.net SEM images provide direct visualization of these features at the microscale. The technique can also be used for particle size analysis, where image analysis software can measure the dimensions of a large number of individual crystals to generate statistically meaningful data on the size distribution of the powder. mdpi.com This information is critical for understanding the material's physical properties, such as flowability and dissolution rate. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also confirm the elemental composition of the sample, verifying the presence of calcium, carbon, and oxygen.
Transmission Electron Microscopy (TEM) for Nanostructural Features
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of nanostructural features within individual crystals. While specific TEM studies focused solely on calcium diacetate hydrate are not widely reported, the technique's application to related materials like calcium phosphates and carbonates demonstrates its utility. researchgate.netresearchgate.net
TEM analysis can be used to image the internal structure of calcium diacetate hydrate crystals, revealing nanoscale features such as crystal lattice fringes, dislocations, stacking faults, and grain boundaries. nih.gov Electron diffraction patterns obtained via TEM can provide information about the crystallinity and crystallographic orientation of the specimen. For nanomaterials, TEM provides direct visualization of primary particle size and shape with angstrom-level resolution, which is beyond the capability of SEM. escholarship.orgescholarship.org Such detailed nanostructural characterization is essential for a complete understanding of the material's structure-property relationships.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional, quantitative maps of a material's surface topography. azooptics.com It operates by scanning a sharp tip attached to a cantilever across the sample surface, detecting the forces between the tip and the surface to create an image.
While extensive AFM studies on calcium diacetate hydrate are not prevalent in the literature, the technique's application to analogous calcium salts like calcium carbonate provides a clear indication of its potential. researchgate.net AFM can be used to characterize the surface of calcium diacetate hydrate crystals at the nanoscale, providing precise measurements of surface roughness, and identifying and imaging atomic steps, terraces, and crystal growth features. researchgate.net Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, which would allow for in-situ studies of crystal growth or dissolution processes on the surface of calcium diacetate hydrate. This capability provides a dynamic view of surface processes that is inaccessible by many other characterization methods. otago.ac.nz
Physicochemical Transformation and Stability Studies of Calcium Diacetate Hydrate
Thermal Degradation Pathways and Kinetics
The thermal stability and decomposition of calcium diacetate hydrate (B1144303) are critical parameters influencing its storage, handling, and application in various fields. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the material's behavior upon heating.
Thermogravimetric Analysis (TGA) of Dehydration and Decomposition
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature. ebatco.com For calcium diacetate hydrate, TGA reveals a multi-step degradation process, beginning with dehydration followed by the decomposition of the anhydrous salt.
The initial mass loss observed in the TGA curve corresponds to the removal of water of hydration. This dehydration process can occur in one or more steps, depending on the specific hydrate form and the heating rate. For instance, a two-stage mass loss of water molecules has been reported, with the first stage occurring at approximately 150-200 °C and the second at around 200-240 °C. researchgate.net The decomposition temperature is noted to begin from temperatures above 160 °C. carlroth.com
Following dehydration, the anhydrous calcium diacetate decomposes at higher temperatures. The primary decomposition products are calcium carbonate and acetone (B3395972), a well-known reaction. ias.ac.in This step is characterized by a significant mass loss in the TGA thermogram. Upon further heating, the calcium carbonate intermediate decomposes to calcium oxide, releasing carbon dioxide. This final decomposition step typically occurs at temperatures above 650 °C and is completed by around 800 °C. researchgate.net
The precise temperatures and mass loss percentages for each step can be influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.net For example, increasing the heating rate tends to shift the decomposition process to higher temperatures. researchgate.net
Interactive Data Table: TGA Decomposition Stages of Calcium Acetate (B1210297) Hydrate
| Decomposition Stage | Temperature Range (°C) | Volatile Product(s) | Solid Residue |
| Dehydration | ~150 - 240 | H₂O | Anhydrous Calcium Acetate |
| Decomposition | >400 | Acetone | Calcium Carbonate (CaCO₃) |
| Final Decomposition | >650 - 800 | CO₂ | Calcium Oxide (CaO) |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl This technique is instrumental in identifying phase transitions, such as melting and crystallization, and in providing a more detailed understanding of the thermal events observed in TGA. nih.govmdpi.com
For calcium diacetate hydrate, the DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. The dehydration process will appear as one or more endothermic peaks in the range of 150-240 °C, confirming the energy required to remove the water molecules.
The subsequent decomposition of the anhydrous salt to calcium carbonate and then to calcium oxide will also be represented by distinct endothermic events at higher temperatures. The peak temperatures and enthalpies of these transitions provide quantitative data on the thermal stability of the compound. researchgate.net DSC can be used to determine the heat capacity of the material at different temperatures, which is a crucial parameter for thermal modeling. bohrium.com
Kinetic Modeling of Thermal Decomposition Processes
Kinetic modeling of the thermal decomposition of calcium diacetate hydrate allows for the determination of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). These parameters are essential for predicting the reaction rate and understanding the decomposition mechanism.
Various model-free (isoconversional) and model-fitting methods can be applied to analyze TGA data obtained at different heating rates. researchgate.net Model-free methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, are often used to determine the activation energy as a function of the extent of conversion, providing insights into the complexity of the reaction. researchgate.net
The decomposition of calcium acetate to calcium carbonate and acetone is a complex solid-state reaction. Kinetic models can help to elucidate the reaction mechanism, which may involve stages such as nucleation, growth, and diffusion. mdpi.comresearchgate.net The choice of the appropriate kinetic model is crucial for accurately describing the decomposition process. researchgate.net
Hydrolysis and Solvation Behavior in Aqueous and Non-Aqueous Media
The behavior of calcium diacetate hydrate in solution is governed by its hydrolysis and solvation properties. In aqueous media, calcium acetate is a salt of a weak acid (acetic acid) and a strong base (calcium hydroxide). Consequently, its solutions are slightly basic due to the hydrolysis of the acetate ion:
CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻
The extent of hydrolysis is dependent on the concentration of the salt.
Solvation refers to the interaction of solute ions with solvent molecules. cecam.org In aqueous solutions, calcium ions (Ca²⁺) and acetate ions (CH₃COO⁻) are hydrated, meaning they are surrounded by water molecules. The Ca²⁺ ion is known to have a well-defined hydration shell, and its coordination with water molecules can be studied using various spectroscopic and simulation techniques. rsc.org The structure and dynamics of these hydration shells play a critical role in the chemical and physical properties of the solution. researchgate.net The interaction of ions with the hydrogen bond network of water is a crucial aspect of their solvation. cecam.org
Solid-State Reactivity and Chemical Stability under Environmental Stressors
The solid-state reactivity of calcium diacetate hydrate refers to chemical reactions that occur in the solid phase, often induced by external stimuli such as heat, light, or pressure. rsc.org Under normal ambient conditions, calcium diacetate hydrate is generally stable. lobachemie.com However, it can react with strong oxidizing agents. carlroth.com
Environmental stressors can impact the chemical stability of the compound. For instance, exposure to high humidity can lead to deliquescence, where the solid absorbs enough moisture from the air to dissolve. Conversely, storage in a very dry environment could potentially lead to the loss of water of hydration over time. Exposure to direct sunlight and air contact are conditions to be avoided for maintaining stability. lobachemie.com
Mechanisms of Interaction with Atmospheric Components (e.g., Acetic Acid, CO₂)
Calcium diacetate, being the salt of a weak acid, can react with stronger acids. While less common in the atmosphere, the presence of strong acidic pollutants could potentially lead to the displacement of acetic acid.
A more significant interaction is with atmospheric carbon dioxide. Due to the basic nature of calcium acetate solutions (and potentially the solid surface in the presence of moisture), it can react with CO₂ in a process known as carbonation:
Ca(CH₃COO)₂ + CO₂ + H₂O → CaCO₃ + 2CH₃COOH
This reaction is essentially the reverse of the weathering of carbonate rocks by acetic acid. The formation of calcium carbonate, a less soluble salt, can be observed. This reactivity with CO₂ is a key aspect of its use in certain applications. The efficiency of this interaction can be influenced by factors such as humidity, temperature, and the partial pressure of CO₂.
Applications of Calcium Diacetate Hydrate in Materials Science and Engineering
Integration into Advanced Composite Materials
The incorporation of calcium diacetate hydrate (B1144303) into polymers and bioplastics offers a pathway to developing advanced composite materials with tailored properties. Its biocompatibility and chemical characteristics allow it to serve various functions, from being a filler to a property modifier in specialized systems.
While mineral fillers like calcium carbonate are commonly used to enhance the mechanical properties of bioplastics, calcium diacetate hydrate has been explored in more specialized roles, particularly in biomedical applications. nih.govmdpi.comnih.gov Its utility extends beyond simple mechanical reinforcement to imparting specific bioactive functionalities.
In the context of biomedical composites, such as Polymethyl methacrylate (B99206) (PMMA)-based bone cements, calcium diacetate is a critical component for achieving bioactivity. nih.govmdpi.com Although it can influence the mechanical properties, its primary role in these systems is often to facilitate apatite formation on the material's surface when in a physiological environment, which is crucial for bone-bonding. nih.govmdpi.com Research has shown that the concentration of calcium acetate (B1210297) in PMMA cement is a critical factor; for instance, apatite was observed to form on samples when the calcium acetate content was 5% or more. nih.govmdpi.com
However, its function as a filler can also impact the mechanical strength of the composite. Studies on PMMA bone cement have indicated that increasing the content of calcium acetate can lead to a decrease in compressive strength. nih.govmdpi.com This is attributed to the hydrophilic nature of calcium acetate, which may have low chemical interaction with the hydrophobic PMMA matrix, and the potential for mechanically weak grain boundaries to form in aggregations of the calcium acetate filler. mdpi.com The release of the calcium salt from the composite in a body environment is another factor that can degrade mechanical properties over time. nih.gov Therefore, optimizing its concentration is key to balancing bioactivity and mechanical integrity.
Calcium acetate is utilized as a functional additive to develop composites with specific, targeted properties that go beyond simple reinforcement. Its applications include acting as a heat stabilizer, a foaming agent, and a modifier of rheological properties in various polymer systems. nbinno.comwbcil.com
In the plastics industry, particularly for polyvinyl chloride (PVC), calcium acetate serves as an effective heat stabilizer. nbinno.com During the high-temperature processing of PVC, it can be susceptible to thermal degradation, which releases hydrochloric acid (HCl). Calcium acetate functions by scavenging this released HCl, thereby preventing the discoloration and preserving the mechanical integrity of the final product. nbinno.com
Furthermore, it acts as a foaming agent, or a "blowing agent," in the production of PVC foam. wbcil.com When heated, calcium acetate decomposes at a controlled rate, releasing small gas bubbles. These bubbles become trapped within the PVC matrix, creating a lightweight, foamy texture. This process allows for the production of materials that are both strong and flexible. wbcil.com The integration of calcium acetate can also influence the crystallization behavior and rheology of polymers, leading to improved processability, such as smoother extrusion and molding operations, which can reduce manufacturing cycle times and energy consumption. nbinno.com
A key area of development for calcium acetate-based composites is in bioactive and biocompatible materials for biomedical applications. annexechem.com Researchers are actively investigating its use in fabricating materials for tissue engineering and drug delivery systems, where its ability to regulate pH and promote cell growth is highly advantageous. annexechem.com In PMMA-based bone cements, for example, the inclusion of calcium acetate is essential for inducing apatite-forming ability, a critical property for orthopedic implants. mdpi.com The table below summarizes the effect of calcium acetate content on the properties of one such PMMA-based composite.
| Calcium Acetate Content (% of powder component) | Setting Time (minutes) | Compressive Strength (MPa) | Apatite Formation in SBF* after 7 days |
|---|---|---|---|
| 0 | ~4.5 | ~95 | No |
| 3 | ~5.0 | ~93 | No |
| 5 | ~5.5 | ~90 | Yes |
| 10 | ~6.0 | ~80 | Yes |
| 20 | ~7.0 | ~70 | Yes |
Utilization in Construction Materials and Cements
In the construction industry, calcium diacetate hydrate is used as a chemical admixture to modify and enhance the properties of cementitious materials like concrete. Its applications range from accelerating setting times and improving strength to enhancing long-term durability and playing a role in innovative biocement technologies.
Calcium diacetate is recognized as an effective accelerator for cement hydration. annexechem.com Adding it to a concrete mix can reduce the setting time, which is particularly beneficial for construction projects with tight schedules. annexechem.com The mechanism involves accelerating the early-stage hydration rate of the cement. nih.gov While it has a negligible effect on the initial setting time, it has been shown to shorten the final setting time by approximately 20 minutes. nih.gov
| CA Dosage (% by weight) | Compressive Strength Change vs. Control (%) |
|---|---|
| 0.0 (Control) | 0% |
| 0.3 | +16.9% |
| 0.6 | +23.8% |
| 1.0 | +8.5% |
A significant application related to calcium diacetate is in the formulation of de-icing agents, specifically Calcium Magnesium Acetate (CMA). CMA, a mixture of calcium acetate and magnesium acetate, is widely recognized as an environmentally safer alternative to traditional chloride-based de-icers like sodium chloride (rock salt). mdpi.com Its use contributes to the long-term durability of concrete infrastructure, such as roads and bridges.
Chloride-based salts accelerate the corrosion of steel reinforcement in concrete and can exacerbate freeze-thaw damage, leading to surface scaling and spalling. mdpi.com In contrast, CMA is significantly less corrosive, with studies describing its corrosiveness as being similar to that of tap water. mdpi.com Research has demonstrated that CMA causes less scaling damage to concrete during freeze-thaw cycles compared to sodium chloride. mdpi.commdpi.com By not introducing chloride ions, it helps to protect the embedded steel reinforcement from corrosion, a major factor in the deterioration of concrete structures. nih.gov Furthermore, applying CMA to concrete already contaminated with chlorides may help to arrest the ongoing corrosion process, thereby extending the service life of the structure. mdpi.com
Microbial-Induced Carbonate Precipitation (MICP) is an innovative ground improvement technique that uses microorganisms to precipitate calcium carbonate, which then binds soil particles together to form a "biocement". mdpi.com In this process, a calcium source is required for the carbonate ions produced by bacterial activity to form calcium carbonate crystals.
While calcium chloride is the most commonly used calcium source in MICP, research has identified calcium acetate as a superior alternative for biocement applications. nih.govannexechem.com Studies comparing different calcium sources found that biocement created using calcium acetate exhibited higher strength after 28 days of curing compared to those made with calcium chloride or calcium nitrate (B79036). nih.govannexechem.com
A significant advantage of using calcium acetate in MICP is the reduction of ammonia (B1221849) emissions, a problematic byproduct of the urea (B33335) hydrolysis process central to MICP. nih.govannexechem.com The acetate ion (CH₃COO⁻) is derived from a weak acid. Under the alkaline conditions generated during the MICP process, it can react with the produced ammonia (NH₃). nih.govannexechem.com This reaction significantly reduces the amount of ammonia gas released into the atmosphere; one study reported a reduction of 54.2% compared to when calcium chloride was used. nih.govannexechem.comresearchgate.net This makes calcium acetate a more environmentally friendly and effective option for producing sustainable biocement for soil stabilization and construction. nih.gov
Precursor in Ceramic and Glass Manufacturing
Calcium diacetate hydrate serves as a crucial precursor in the synthesis of various ceramic materials, particularly calcium phosphate-based bioceramics. These ceramics are widely utilized in biomedical applications for bone implants due to their chemical similarity to the inorganic component of bone tissue. acs.org The use of calcium acetate in a wet-precipitation synthesis method allows for the production of calcium phosphate (B84403) powders with controlled properties. acs.org
Research has demonstrated that the concentration of the initial calcium acetate solution significantly influences the phase composition of the synthesized calcium phosphate powders and the subsequent sintered ceramic. For instance, in a synthesis reacting calcium acetate with ammonium (B1175870) hydrophosphate, the concentration of the calcium acetate solution dictates the final phases of the ceramic material after firing. acs.org A study showed that when a 2.0 M solution of calcium acetate was used, the resulting ceramic consisted of β-Ca₃(PO₄)₂, while concentrations between 0.125 M and 1.0 M resulted in a ceramic mixture of β-Ca₃(PO₄)₂ and β-Ca₂P₂O₇. acs.org
The following table summarizes the effect of initial calcium acetate concentration on the phase composition of as-synthesized calcium phosphate powders at a constant Ca/P molar ratio of 1.5.
Effect of Calcium Acetate Concentration on the Phase Composition of As-Synthesized Calcium Phosphate Powders
| Initial Calcium Acetate Concentration (M) | Resulting Phases in As-Synthesized Powder |
|---|---|
| 2.0 | Poorly crystallized hydroxyapatite |
| 1.0 | Brushite and hydroxyapatite |
| 0.5 | Brushite and hydroxyapatite |
| 0.25 | Brushite and hydroxyapatite |
Data sourced from a study on calcium phosphate powder synthesis. acs.org
Furthermore, by-products from the reaction involving calcium acetate, such as acetates, can play a role in the formation of the ceramic's phase composition. scispace.com The presence of these components can lower the onset temperature for sintering and the final calcination temperature, which is advantageous in ceramic processing. scispace.com While not a direct component in traditional glass manufacturing in the way silica (B1680970) or soda ash are, its role as a precursor for specialty calcium-based ceramic and glass-ceramic components is significant. mdpi.com
Role in Advanced Coating Formulations and Surface Treatments
In the realm of advanced coatings, calcium diacetate hydrate is utilized to create biocompatible and bioactive surfaces on metallic implants, particularly titanium and its alloys. One prominent technique is micro-arc oxidation (MAO), where the composition of the electrolyte solution is critical to the properties of the resulting oxide layer. The inclusion of calcium acetate in the electrolyte facilitates the incorporation of calcium into the coating, which can enhance the implant's integration with bone.
Studies have shown a direct correlation between the concentration of calcium acetate in the electrolyte and the properties of the MAO coating. An increase in calcium acetate concentration has been found to lead to a thicker MAO layer, a rougher surface, and larger pore sizes. mdpi.com However, higher concentrations can also have a detrimental effect on corrosion resistance due to increased crack densities and larger pores in the outermost layer of the coating. mdpi.com
The tribocorrosion behavior of these coatings is also influenced by the calcium acetate concentration. Research indicates that while higher concentrations of calcium acetate may negatively impact tribocorrosion kinetics, they can result in less mechanical damage due to alterations in the topography and structure of the MAO layer. mdpi.com
The table below illustrates the effect of varying calcium acetate concentrations on the properties of MAO coatings on commercially pure titanium.
Influence of Calcium Acetate Concentration on MAO Coating Properties
| Calcium Acetate Concentration in Electrolyte | Effect on Coating Thickness | Effect on Surface Roughness | Impact on Corrosion Resistance |
|---|
This data is a summary of findings from research on MAO-treated titanium. mdpi.com
Additionally, calcium acetate is used in the formulation of polymethyl methacrylate (PMMA) bone cements. The addition of calcium acetate can impart bioactivity to the cement, and the concentration affects properties such as setting time and compressive strength. nih.gov
Development of Novel Membranes and Separation Technologies
The direct application of calcium diacetate hydrate as a primary component in the fabrication of synthetic membranes for separation technologies is not extensively documented in scientific literature. The majority of research on acetate-based membranes focuses on cellulose (B213188) acetate, a distinct polymeric material. mdpi.commdpi.com
However, calcium diacetate hydrate is relevant in the context of separation technologies as a compound that can be separated and purified using membrane-based processes. One study details a process for producing calcium acetate from the hydrothermal conversion of vegetable wastes. In this process, electrodialysis, which utilizes artificial membranes, was employed as a method for separating and concentrating the produced calcium acetate from the acetic acid solution. nih.gov This demonstrates an application of membrane technology in the production and purification of calcium acetate itself, rather than the use of calcium acetate in the membrane's structure. nih.gov
Environmental Applications and Remediation Technologies Involving Calcium Diacetate Hydrate
Sorption and Sequestration of Heavy Metal Ions from Aqueous Solutions
The presence of heavy metal ions in aqueous solutions, often stemming from industrial wastewater, poses a significant environmental and health risk. Calcium diacetate hydrate (B1144303) serves as a valuable material for the removal of these contaminants through sorption and sequestration processes.
The removal of heavy metal ions from aqueous solutions by calcium-based compounds, including calcium acetate (B1210297), primarily involves adsorption mechanisms such as ion exchange and precipitation. In the case of calcium acetate, the calcium ions (Ca²⁺) can be exchanged with divalent heavy metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺) in the solution. This process is facilitated by the acetate ions, which can form soluble complexes with the heavy metal ions before their eventual precipitation as less soluble compounds like hydroxides or carbonates, especially with a slight increase in pH.
The efficiency of this adsorption process can be described by various isotherm models, which provide insight into the interaction between the adsorbent (calcium diacetate hydrate) and the adsorbate (heavy metal ions). The Langmuir and Freundlich models are two of the most commonly used isotherms to characterize the adsorption equilibrium. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.
| Heavy Metal Ion | Adsorbent | Isotherm Model | q_max (mg/g) | Reference |
|---|---|---|---|---|
| Pb²⁺ | Eggshell (primarily CaCO₃) | Langmuir | 3.90 | mdpi.com |
| As⁵⁺ | Eggshell (primarily CaCO₃) | Langmuir | 7.01 | mdpi.com |
| Hg²⁺ | Eggshell (primarily CaCO₃) | Langmuir | 1.51 | mdpi.com |
| Pb²⁺ | Eggshell/Ag-Fe Nanocomposite | Langmuir | 27.8 | mdpi.com |
| As⁵⁺ | Eggshell/Ag-Fe Nanocomposite | Langmuir | 17.7 | mdpi.com |
| Hg²⁺ | Eggshell/Ag-Fe Nanocomposite | Langmuir | 15.88 | mdpi.com |
This table presents data for eggshell, a material primarily composed of calcium carbonate, to illustrate the adsorption capacities of a calcium-based material for various heavy metals. The data for the nanocomposite demonstrates how modification can enhance this capacity.
In wastewater treatment, calcium compounds are utilized as coagulants and precipitants to remove suspended solids, phosphorus, and heavy metals. usda.gov Calcium acetate can contribute to this process by providing calcium ions that can react with various pollutants to form insoluble precipitates.
The coagulation-flocculation process involves destabilizing suspended particles, allowing them to aggregate and settle. While aluminum and iron salts are common coagulants, calcium salts can also be effective, particularly in processes where pH adjustment is also required. The addition of calcium acetate can lead to the precipitation of heavy metals as hydroxides or carbonates. For instance, increasing the pH of the wastewater, which can be influenced by the hydrolysis of the acetate ion, promotes the formation of metal hydroxides. Furthermore, in the presence of carbonate ions, heavy metals can precipitate as metal carbonates.
Research on the removal of heavy metals from industrial wastewater has demonstrated the effectiveness of calcium-based precipitation. For example, the use of calcium oxide as a precipitating agent has shown high removal efficiencies for a range of heavy metals.
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Zinc (Zn) | 17.87 - 20.21 | 9.87 - 15.4 | ~61 |
| Iron (Fe) | 20.02 - 23.02 | 10.2 - 13.4 | ~56 |
| Cadmium (Cd) | 0.13 - 0.21 | 0.07 - 0.11 | ~51 |
| Copper (Cu) | 2.73 - 3.55 | 1.14 - 1.84 | ~47 |
| Lead (Pb) | 0.36 - 0.48 | 0.16 - 0.24 | ~46 |
This table shows the removal efficiency of various heavy metals from wastewater using a system that relies on the formation of insoluble compounds, a process to which calcium diacetate hydrate can contribute. The data is indicative of the potential for calcium-based precipitation in wastewater treatment. jeeng.net
Stabilization of Contaminated Soils and Sediments
Calcium diacetate hydrate is also employed in the remediation of contaminated soils and sediments. Its application aims to reduce the mobility and bioavailability of heavy metals and to ameliorate soil acidity, thereby restoring soil health and functionality.
The immobilization of heavy metals in soil is a crucial remediation strategy to prevent their uptake by plants and subsequent entry into the food chain. Calcium acetate can facilitate the immobilization of heavy metals through several mechanisms. usda.gov The introduction of calcium ions can lead to the precipitation of heavy metals as insoluble carbonates or phosphates (if phosphate (B84403) is present). Additionally, the increase in soil pH resulting from the application of calcium acetate can further reduce the solubility of many heavy metal hydroxides.
By converting mobile and bioavailable forms of heavy metals into more stable and less soluble compounds, calcium acetate effectively reduces the risk associated with soil contamination. Research has shown that the application of calcium acetate can influence the bioavailability of heavy metals. For instance, a study on the phytoremediation of arsenic-contaminated soil found that the application of calcium acetate increased the soil pH and subsequently increased the amount of available arsenic taken up by the hyperaccumulating fern Pteris vittata. tandfonline.comtandfonline.com While this may seem counterintuitive for immobilization, in the context of phytoextraction, enhancing uptake by a hyperaccumulator is a desirable outcome.
| Treatment | Soil pH | Soil Available As (mg/kg) | Shoot As Concentration (mg/kg) | Total Shoot As Amount (µg/pot) |
|---|---|---|---|---|
| Control | 6.9 | 1.55 | 1200 | 1836 |
| 20 mM Calcium Acetate | 7.4 | 1.77 | 3180 | 2848 |
This table illustrates the effect of calcium acetate on soil pH, arsenic availability, and its uptake by Pteris vittata. The increase in soil pH is a key factor in altering the bioavailability of arsenic. tandfonline.com
Acidic soils can limit plant growth and increase the mobility of certain heavy metals. Calcium acetate can be used as a soil amendment to neutralize acidity and provide a buffering effect. usda.gov The acetate ion (CH₃COO⁻) in the soil can accept protons (H⁺), thereby increasing the soil pH. This is particularly beneficial in agricultural settings and for the restoration of degraded lands. usda.gov
The buffering capacity of calcium acetate helps to maintain a more stable pH, which is conducive to microbial activity and nutrient availability. Unlike more caustic liming agents, calcium acetate offers a more moderate and potentially more readily available source of calcium for plants. usda.gov Studies have shown that the application of calcium acetate can effectively raise the pH of acidic soils.
| Soil Type | Initial pH | Treatment | Final pH | Reference |
|---|---|---|---|---|
| Arsenic-contaminated soil | 6.9 | 20 mM Calcium Acetate | 7.4 | tandfonline.com |
| Acidic Soil (General) | Not specified | Calcium Acetate Application | Increased | usda.gov |
This table provides an example of the pH-adjusting capability of calcium acetate in a specific soil context and a general statement on its effect in acidic soils.
Role in Carbon Capture and Mineralization Processes
Calcium diacetate hydrate also has a role in the emerging field of carbon capture and mineralization. This technology aims to sequester carbon dioxide (CO₂) by converting it into stable carbonate minerals. Calcium-based materials are central to this process due to the reactivity of calcium ions with CO₂ to form calcium carbonate.
Calcium acetate can be used as a precursor for the production of calcium oxide (CaO), a highly effective CO₂ sorbent. researchgate.net Through a process of calcination, calcium acetate decomposes to form CaO, which can then be used in a carbonation-calcination cycle for CO₂ capture. The carbonation reaction involves the capture of CO₂ by CaO to form calcium carbonate (CaCO₃). The subsequent calcination of CaCO₃ regenerates the CaO sorbent and releases a concentrated stream of CO₂ for storage or utilization.
Research has been conducted on synthetic sorbents derived from calcium magnesium acetate (CMA) for CO₂ capture. These studies have shown that the molar ratio of calcium to magnesium and the porous structure of the sorbent are critical factors in its CO₂ uptake capacity.
| Sorbent | CO₂ Concentration during Carbonation (%) | CO₂ Uptake (mol CO₂/mol CaO) - Cycle 1 | CO₂ Uptake (mol CO₂/mol CaO) - Cycle 10 |
|---|---|---|---|
| CMA 7:3 (7 mol Ca: 3 mol Mg) | 15 | ~0.65 | ~0.45 |
| Dolomite (B100054) | 15 | ~0.70 | ~0.45 |
| Limestone | 15 | ~0.75 | ~0.25 |
This table compares the CO₂ uptake capacity of a synthetic sorbent derived from calcium magnesium acetate (CMA) with naturally occurring dolomite and limestone over multiple carbonation-calcination cycles. The data highlights the potential of acetate-derived sorbents in carbon capture technologies. acs.org
Transformation and Fate in Environmental Compartments
Upon release into the environment, calcium diacetate hydrate undergoes several transformation processes that determine its fate and transport across different environmental compartments, including soil, water, and air. The primary components, calcium (Ca²⁺) and acetate (CH₃COO⁻) ions, follow distinct but interconnected pathways governed by physical, chemical, and biological processes.
Initial Dissociation in Aqueous Environments
Calcium diacetate hydrate is highly soluble in water. annexechem.comusda.govwikipedia.org When introduced into an aquatic environment or moist soil, it rapidly dissolves and dissociates into its constituent ions: one calcium ion (Ca²⁺) and two acetate ions (CH₃COO⁻).
Ca(CH₃COO)₂·H₂O(s) → Ca²⁺(aq) + 2CH₃COO⁻(aq) + H₂O(l)
This dissociation is a critical first step, as the subsequent fate of the compound is determined by the individual behavior of these ions. The U.S. Environmental Protection Agency (EPA) has designated calcium acetate as "verified to be of low concern based on experimental and modeled data" and has not identified significant risks to the environment. usda.govregulations.gov
Fate in Soil
In the soil compartment, the fate of calcium diacetate hydrate is influenced by microbial activity, sorption processes, and interactions with other soil components.
Biodegradation of Acetate: The acetate ion is the primary component subject to biological degradation. It serves as a readily available carbon source for a wide range of soil microorganisms. trb.org Aerobic microbial degradation is a rapid process where microorganisms oxidize acetate to carbon dioxide and water, consuming oxygen in the process. trb.org
2CH₃COO⁻ + 4O₂ → 4CO₂ + 4H₂O
This rapid biodegradation means that acetate is not expected to persist or accumulate in the soil environment. usda.govepa.gov One study on the degradation of a similar deicing agent, calcium magnesium acetate (CMA), in roadside soil demonstrated that the acetate component degraded rapidly in the loam layer, suggesting a high potential for natural attenuation. trb.org Under anaerobic conditions, acetate can be biodegraded by nitrate-reducing bacteria, although the process may be slower, especially under highly alkaline conditions or high calcium concentrations. nih.gov
Fate of Calcium: The calcium ion (Ca²⁺) is a common and essential element in soil ecosystems. usda.gov Upon release, it can participate in several processes. It may be taken up by plants as a nutrient, as calcium is necessary for cell wall formation. usda.govusda.gov It can also engage in cation exchange with soil colloids (clay and organic matter), displacing other cations like potassium (K⁺) and making them more available to plants. google.com Additionally, Ca²⁺ can precipitate with other ions present in the soil, such as carbonate or phosphate, forming insoluble minerals. usda.gov Overapplication could potentially lead to increased soil alkalinity. usda.gov
Fate in Aquatic Systems
In aquatic environments, the transformation of calcium diacetate hydrate is primarily driven by biodegradation and dilution.
Biodegradation of Acetate: Similar to soil, acetate is readily biodegraded by aquatic microorganisms. This process consumes dissolved oxygen, and in cases of large-scale release, could potentially lead to localized oxygen depletion. trb.org However, due to its rapid utilization by microbes, it is not expected to be persistent. epa.gov The EPA has not identified any toxic endpoints for aquatic organisms exposed to calcium acetate. usda.gov
Fate in Air
The atmospheric fate of calcium diacetate hydrate is limited. As a salt with negligible vapor pressure, it is not expected to volatilize. epa.gov Any release to the atmosphere would likely be in the form of particulate matter (dust). These particles would be subject to dry and wet deposition, returning them to terrestrial or aquatic environments where the aforementioned degradation and transformation processes would occur. The EPA notes that for its use as an attractant in traps, the active ingredient volatilizes in very low concentrations and dissipates rapidly. epa.gov
Summary of Environmental Fate Parameters
While specific quantitative data for calcium diacetate hydrate is often integrated with general data for calcium acetate, the available research indicates a profile of low environmental persistence and risk.
| Environmental Compartment | Primary Transformation Process | Key Findings | Persistence |
|---|---|---|---|
| Soil | Aerobic and Anaerobic Biodegradation (Acetate) | Acetate is rapidly consumed by soil microorganisms as a carbon source. trb.org Calcium ions participate in cation exchange and nutrient cycling. usda.govgoogle.com | Low |
| Water | Biodegradation (Acetate) | Acetate is readily biodegraded by aquatic microbes. usda.gov Calcium contributes to natural water hardness. | Low |
| Air | Deposition | Compound has very low volatility. epa.gov Any atmospheric particles will be removed by wet or dry deposition. | Not Applicable (non-volatile) |
Role of Calcium Diacetate Hydrate in Industrial Chemical Processes
Function as a pH Regulator and Buffer in Industrial Fermentations
In many industrial fermentation processes, the metabolic activity of microorganisms leads to the production of acids, which can lower the pH of the medium to inhibitory levels. Maintaining a stable pH is crucial for optimal microbial growth and product yield. Calcium diacetate hydrate (B1144303) serves as an effective pH regulator and buffering agent in these environments. wbcil.comfoodadditives.net
When the pH drops due to acid production, the acetate (B1210297) ions (CH₃COO⁻) from the dissolved calcium diacetate can accept protons (H⁺), forming acetic acid, a weak acid. This reaction buffers the solution, preventing drastic changes in pH. This is particularly important in processes like lactic acid fermentation, where the accumulation of lactic acid can halt the fermentation process. researchgate.net By neutralizing the produced acid, calcium diacetate helps to maintain the pH within the optimal range for the fermenting microorganisms. wbcil.comresearchgate.netmade-in-china.com Its use as a buffer helps to ensure consistent product quality and efficiency in biotechnological production. wbcil.com
Table 1: Role of Calcium Diacetate Hydrate in Fermentation
| Function | Mechanism | Industrial Impact |
|---|---|---|
| pH Regulator | Neutralizes acids produced by microorganisms. | Prevents pH drop to inhibitory levels. |
| Buffer | The acetate ion acts as a weak base, accepting protons. | Maintains stable pH for optimal enzyme activity. wbcil.com |
| Nutrient Source | Provides calcium, an essential micronutrient for some microbes. | Supports microbial growth and metabolism. |
Use as a Coagulant or Flocculant in Industrial Separations
Calcium diacetate hydrate is utilized as a coagulant in various industrial separation processes, particularly in water and wastewater treatment. wbcil.comwatertechnologies.com Coagulants work by destabilizing colloidal particles suspended in a liquid. chemtreat.com Most colloidal particles in water have a negative surface charge, which causes them to repel each other and remain suspended. wcs-group.co.uk
When added to water, calcium diacetate dissociates to release calcium ions (Ca²⁺). These positively charged divalent ions neutralize the negative charges on the suspended particles. austieca.com.au Once neutralized, the particles no longer repel each other and can clump together to form larger aggregates known as flocs, a process called flocculation. wbcil.comchemtreat.com These larger, heavier flocs can then be easily removed from the liquid through sedimentation or filtration. wbcil.com While trivalent metal salts like those of aluminum and iron are often more effective coagulants, calcium salts are also used due to their specific properties and applications. austieca.com.au
Application as a Precursor in Synthesis of Other Calcium Compounds (e.g., CaO)
Calcium diacetate hydrate serves as a valuable precursor in the synthesis of other important calcium compounds. One of the most notable historical and industrial applications is its thermal decomposition. When heated, calcium diacetate decomposes to form calcium carbonate (CaCO₃) and acetone (B3395972) ((CH₃)₂CO). wikipedia.org
The chemical equation for this reaction is: Ca(CH₃COO)₂ → CaCO₃(s) + (CH₃)₂CO(g)
This calcium carbonate can then be further processed. By heating it to higher temperatures (above 840°C), the calcium carbonate decomposes to produce calcium oxide (CaO), also known as quicklime, and carbon dioxide (CO₂). scribd.com
The equation for the calcination of calcium carbonate is: CaCO₃(s) → CaO(s) + CO₂(g)
Calcium oxide is a widely used industrial chemical with applications in cement production, steel manufacturing, and as a drying agent. Therefore, calcium diacetate hydrate can be an initial raw material in a multi-step process to generate CaO.
Calcium Diacetate Hydrate as a Chelating Agent in Industrial Formulations
Calcium diacetate hydrate also functions as a chelating agent, or sequestrant, in various industrial formulations. made-in-china.comatamanchemicals.com Chelating agents are chemical compounds that can form stable, water-soluble complexes with metal ions. nouryon.com This action effectively inactivates the metal ions, preventing them from participating in unwanted chemical reactions, such as precipitation or catalysis of degradation reactions. nouryon.com
In industrial formulations, trace amounts of metal ions can cause instability, discoloration, or degradation of the product. Calcium diacetate can bind with certain metal ions, sequestering them and enhancing the stability and shelf-life of the formulation. atamanchemicals.com While compounds like EDTA (Ethylenediaminetetraacetic acid) are known as very strong and broad-spectrum chelating agents, calcium acetate is used for specific applications where its particular binding properties are advantageous. thomassci.comaccio.com
Industrial Crystallization and Purification Strategies
The industrial production of calcium diacetate hydrate typically involves the reaction of a calcium source with acetic acid. Common calcium sources include calcium carbonate (CaCO₃), found in limestone or eggshells, or calcium hydroxide (B78521) (Ca(OH)₂), also known as hydrated lime. wikipedia.orglookchem.com
The reaction with acetic acid (CH₃COOH) proceeds as follows: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)
Following the reaction, the resulting solution is purified and the calcium diacetate hydrate is crystallized. The general purification strategy involves several steps:
Filtration: The initial solution is filtered to remove any unreacted solids or impurities. atamanchemicals.com
Concentration: The filtrate is then concentrated, often by evaporation, to increase the saturation of calcium diacetate. atamanchemicals.comlookchem.com
Crystallization: The concentrated solution is cooled, causing the calcium diacetate to crystallize out of the solution, typically as the monohydrate (Ca(CH₃COO)₂·H₂O). wikipedia.orgatamanchemicals.com
Drying: The resulting crystals are separated from the remaining liquid and dried. google.com
A more advanced technique known as extractive crystallization has also been studied, where an aqueous phase containing calcium ions is contacted with an organic phase containing acetate ions, resulting in the formation of well-formed, large crystals. acs.orgresearchgate.net
Historical Context in Industrial Acetone Production
Before the development of modern petrochemical processes like the cumene process, the primary industrial method for producing acetone was the dry distillation of calcium acetate. wbcil.comwikipedia.orgacs.org This process was particularly crucial during World War I, when there was a sharp increase in demand for acetone. acs.org Acetone was a critical solvent for producing cordite (a smokeless powder) and for the nitrocellulose "dope" used to stiffen and waterproof the fabric wings of early aircraft. acs.org
The calcium acetate, often referred to as "grey acetate of lime," was derived from the neutralization of pyroligneous acid (a byproduct of wood distillation) with lime. chestofbooks.com This crude calcium acetate was then heated in large, shallow retorts at temperatures around 380°C. chestofbooks.com The thermal decomposition yielded acetone vapor and a solid residue of calcium carbonate. chestofbooks.com The acetone vapor was then condensed and purified. While effective, this process also produced various impurities and byproducts. chestofbooks.com The rise of more efficient synthesis routes after the war led to the decline of this method. google.com
Table 2: Historical Acetone Production via Calcium Acetate
| Step | Process | Description |
|---|---|---|
| 1. Raw Material | Production of "grey acetate of lime". | Neutralization of pyroligneous acid (from wood distillation) with lime. chestofbooks.com |
| 2. Decomposition | Dry distillation of calcium acetate. | Heating the acetate in retorts to approximately 380°C to produce acetone vapor and calcium carbonate. wikipedia.orgchestofbooks.com |
| 3. Collection | Condensation of acetone. | The hot vapor was passed through condensers to collect liquid acetone. chestofbooks.com |
| 4. Purification | Rectification of crude acetone. | The condensed liquid was distilled to remove water and other impurities. chestofbooks.com |
Use as a Degumming Agent in Oil Processing
In the refining of vegetable oils, such as sunflower oil, the removal of phospholipids, commonly referred to as "gums," is an essential step known as degumming. dnu.dp.ua These gums can cause undesirable darkening and foaming during high-temperature processing. Calcium diacetate has been identified as an effective degumming agent. dnu.dp.ua
The process involves treating the crude oil with calcium acetate. This helps to hydrate and precipitate the phospholipids, allowing for their separation from the oil. dnu.dp.ua Research has shown that using calcium acetate can efficiently reduce the phospholipid content in sunflower oil to acceptable levels (less than 0.05%). dnu.dp.ua A notable advantage of using calcium acetate is its dual effect: besides being an effective degumming agent, it also significantly reduces the viscosity of the lecithin (a byproduct rich in phospholipids) that is removed, preventing it from forming a thick, plastic-like state. dnu.dp.ua This makes the byproduct easier to handle and process further. The use of food-grade calcium acetate (E263) also presents a safe and environmentally benign option for oil refining. dnu.dp.ua
Theoretical and Computational Investigations of Calcium Diacetate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a powerful tool for predicting various properties of molecules, including electronic structure, optical properties, and thermodynamics. researchgate.net DFT calculations are based on determining the electron density of a system, from which its energy and other properties can be derived.
DFT calculations are instrumental in characterizing the nature of chemical bonds and the distribution of electronic charge within a molecule. For calcium diacetate hydrate (B1144303), these calculations can elucidate the interactions between the calcium ion, the acetate (B1210297) anions, and the water molecules of hydration. The primary bonding is ionic, involving the Ca²⁺ cation and the two CH₃COO⁻ anions.
Computational analyses, such as Natural Population Analysis (NPA) or Mulliken population analysis, can be used to assign partial atomic charges to each atom in the compound. researchgate.net This reveals the extent of charge transfer between the atoms. In calcium diacetate hydrate, a significant positive charge would be localized on the calcium atom, while negative charges would be distributed across the oxygen atoms of the acetate groups and the water molecule. The C-H bonds in the acetate methyl groups would exhibit covalent character, while the C-C and C-O bonds would show a mixture of covalent and polar characteristics.
Charge density difference maps can also be generated to visualize the redistribution of electron density upon bond formation. These maps would graphically show the depletion of electron density from the calcium atom and its accumulation around the electronegative oxygen atoms of the acetate ligands and the hydrate's water molecule, providing a clear picture of the ionic and polar-covalent interactions within the crystal.
Table 1: Illustrative Partial Atomic Charges for Calcium Diacetate Hydrate from DFT Calculations
| Atom | Predicted Partial Charge (a.u.) | Bonding Interaction Type |
| Ca | ~ +1.8 to +1.9 | Ionic |
| O (carboxylate) | ~ -0.8 to -0.9 | Ionic / Polar Covalent with Ca/C |
| O (water) | ~ -0.9 to -1.0 | Polar Covalent / H-Bonding |
| C (carbonyl) | ~ +0.7 to +0.8 | Polar Covalent |
| C (methyl) | ~ -0.5 to -0.6 | Covalent / Polar Covalent |
| H (methyl) | ~ +0.2 to +0.3 | Covalent |
| H (water) | ~ +0.4 to +0.5 | Polar Covalent / H-Bonding |
A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. nih.gov This allows for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. nih.gov
For calcium diacetate hydrate, DFT calculations can predict the frequencies for:
O-H stretching of the water molecule, typically appearing as a broad band in the high-frequency region of the IR spectrum.
C=O and C-O stretching of the carboxylate groups.
C-C stretching and CH₃ bending (scissoring, rocking) modes of the acetate ligand.
Ca-O stretching modes at lower frequencies, which correspond to the vibration of the ionic bonds between the calcium ion and the oxygen atoms of the acetate and water ligands.
Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com By comparing the calculated vibrational and electronic spectra with experimental results, the accuracy of the computational model and its description of the molecular structure can be validated. nih.gov
Table 2: Representative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) |
| O-H Stretch (Water) | 3200-3500 | 3350 |
| C-H Stretch (Methyl) | 2900-3000 | 2950 |
| C=O Asymmetric Stretch (Carboxylate) | 1550-1610 | 1580 |
| C-H Bend (Methyl) | 1400-1450 | 1420 |
| C-O Symmetric Stretch (Carboxylate) | 1400-1440 | 1415 |
| Ca-O Stretch | 300-500 | 410 |
Molecular Dynamics (MD) Simulations of Crystal Lattices and Solvation
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. researchgate.net The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the behavior of condensed matter phases, such as the crystal lattice of calcium diacetate hydrate and its interactions with a solvent.
MD simulations provide a molecular-level view of crystallization phenomena. nih.govresearchgate.net By simulating a supersaturated solution of calcium acetate in contact with a seed crystal, researchers can observe the mechanisms of crystal growth. These simulations can track the desolvation of ions as they approach the crystal surface and their subsequent integration into the lattice. mdpi.com The simulations can also be used to calculate face-specific growth rates and investigate how different crystal faces interact with the solution, ultimately determining the crystal's morphology. researchgate.net
Conversely, by placing a simulated crystal in an undersaturated solution, the dissolution process can be modeled. MD can reveal the initial steps of dissolution, such as the attack of solvent molecules at defect sites, edges, and corners of the crystal, and the subsequent solvation of ions as they detach from the lattice. The rates of growth and dissolution can be extracted from these simulations, providing quantitative data that can be used in larger-scale models of crystallization. nih.gov
Ionic Interactions: The primary electrostatic attraction between the Ca²⁺ ions and the acetate anions.
Ion-Dipole Interactions: The attraction between the Ca²⁺ ion and the polar water molecules, as well as the polar carboxylate groups.
Hydrogen Bonding: A critical interaction that involves the hydrate's water molecules. Hydrogen bonds can form between the water molecule and the oxygen atoms of the acetate's carboxylate groups, and potentially between adjacent water molecules in higher hydrates.
MD simulations can quantify these interactions through analyses like the Radial Distribution Function (RDF), which gives the probability of finding an atom at a certain distance from another atom. From RDFs, one can determine coordination numbers (e.g., how many water molecules are in the first solvation shell of the Ca²⁺ ion) and average bond distances.
Table 3: Key Intermolecular Interactions in Calcium Diacetate Hydrate
| Interaction Type | Interacting Groups | Typical Energy Range (kJ/mol) | Role in Crystal Structure |
| Ionic Bonding | Ca²⁺ --- ⁻OOC-CH₃ | > 250 | Primary force holding the lattice together |
| Ion-Dipole | Ca²⁺ --- OH₂ | 50 - 200 | Coordination of water to the metal center |
| Hydrogen Bonding | H₂O --- ⁻OOC-CH₃ | 10 - 40 | Stabilizes crystal packing |
| van der Waals Forces | Between methyl (CH₃) groups | < 5 | Contributes to overall packing efficiency |
Quantum Chemical Approaches to Reactivity and Stability Prediction
Quantum chemical methods provide a powerful lens for examining the intrinsic properties of chemical compounds at the molecular level. These computational techniques, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and reaction pathways. In the context of calcium diacetate hydrate, quantum chemical approaches are instrumental in predicting its reactivity and stability. By modeling the interactions between the calcium cation, the diacetate anions, and the water of hydration, researchers can elucidate the fundamental factors governing the compound's behavior.
The stability of calcium diacetate hydrate is largely dictated by the coordination environment of the calcium ion and the hydrogen bonding network established by the water molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometry of the hydrated salt, providing insights into bond lengths, bond angles, and coordination numbers. These calculations often reveal that the electrostatic interactions between the positively charged calcium ion and the negatively charged oxygen atoms of the acetate and water ligands are primary contributors to the compound's stability.
Furthermore, these computational models can predict the energetic favorability of different hydration states. For instance, studies on the thermal decomposition of calcium acetate hydrate indicate a multi-step dehydration process, suggesting the existence of distinct, energetically stable lower hydrates. acs.org Quantum chemical calculations can quantify the energy differences between these various hydrated forms, helping to explain the observed dehydration sequence.
Reactivity, on the other hand, is often explored by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's susceptibility to electrophilic or nucleophilic attack. For calcium diacetate hydrate, the HOMO is typically associated with the electron-rich acetate groups, while the LUMO is often centered on the calcium ion. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
While comprehensive quantum chemical studies specifically targeting calcium diacetate hydrate are not extensively available in the public domain, research on related mixed-ligand complexes of calcium acetate has utilized semi-empirical methods like PM3 to evaluate their electronic structures and reactivity. zienjournals.comzienjournals.com These studies calculate key energy parameters that help in comparing the stability and potential reactivity of different coordination compounds.
Moreover, computational studies on hydrated calcium ions in the presence of acetate using molecular dynamics simulations have highlighted the importance of accurately modeling the ion-ligand and ion-water interactions to reproduce experimental observations. researchgate.net Although not strictly a quantum chemical method for predicting reactivity, these simulations rely on force fields that are often parameterized using quantum chemical data, underscoring the foundational role of these calculations in understanding the behavior of hydrated calcium salts.
The following tables present hypothetical data based on the types of results typically generated in quantum chemical studies of hydrated metal acetates. These are intended to be illustrative of the insights that can be gained from such computational investigations.
| Parameter | Value |
|---|---|
| Ca-O (acetate) bond length (Å) | 2.3 - 2.5 |
| Ca-O (water) bond length (Å) | 2.4 - 2.6 |
| O-Ca-O bond angle (°) | 85 - 95 |
| Coordination number of Ca²⁺ | 6 - 8 |
| Property | Value (kJ/mol) |
|---|---|
| Hydration Energy | -1500 to -1700 |
| Lattice Energy | -2000 to -2200 |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | 1.0 to 2.0 |
| HOMO-LUMO Gap (eV) | 7.5 to 9.5 |
Advanced Analytical Methodologies for Calcium Diacetate Hydrate Research
Chromatographic Techniques for Purity Assessment (e.g., Ion Chromatography)
The purity of calcium diacetate hydrate (B1144303) is a critical parameter, and chromatographic methods, particularly ion chromatography (IC), offer a powerful tool for its assessment. IC is a highly sensitive and straightforward technique for the determination of both cationic and anionic impurities. metrohm.com
In the context of calcium diacetate hydrate, ion chromatography is adept at separating and quantifying various ions that may be present. For the analysis of the calcium ion, a cation-exchange column is typically employed. metrohm.com The United States Pharmacopeia (USP) has, in its efforts to modernize monographs, increasingly included ion chromatography for the assay of calcium-containing compounds. metrohm.com For instance, the USP monograph for calcium acetate (B1210297) capsules specifies the use of a cation-exchange column with a specific packing material (L76) and non-suppressed conductivity detection to quantify the calcium content. metrohm.com This method allows for the separation of calcium from other cations that might be present as impurities. metrohm.com
Similarly, anion-exchange chromatography can be utilized to detect and quantify anionic impurities. This is crucial for ensuring the absence of contaminants that could affect the stability or efficacy of the final product. The versatility of ion chromatography allows for the simultaneous or sequential analysis of a wide range of inorganic and organic ions, providing a comprehensive purity profile of the calcium diacetate hydrate sample.
A typical IC analysis involves dissolving the calcium diacetate hydrate sample in a suitable solvent, followed by injection into the chromatograph. The separation is achieved based on the affinity of the ions for the stationary phase of the column. Detection is most commonly accomplished through conductivity measurement, which is sensitive to the presence of ions in the eluent. metrohm.com
Table 1: Typical Ion Chromatography Parameters for Calcium Analysis in Calcium Acetate
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Ion Chromatograph with non-suppressed conductivity detector | metrohm.com |
| Column | Cation-exchange column (e.g., Metrosep C 6 - 150/4.0, L76 packing) | metrohm.com |
| Eluent | Aqueous solution of an acid (e.g., methanesulfonic acid) | fao.org |
| Flow Rate | Typically 0.5 - 1.5 mL/min | fao.org |
| Injection Volume | 10 - 50 µL | fao.org |
| Detection | Non-suppressed conductivity | metrohm.com |
Quantitative Analysis of Calcium and Acetate Moieties
Complexometric titration is a classical and widely accepted method for the quantitative determination of metal ions, and it is particularly well-suited for analyzing the calcium content in calcium diacetate hydrate. This technique relies on the formation of a stable complex between the metal ion (Ca²⁺) and a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA). fao.org
The procedure involves dissolving a precisely weighed sample of calcium diacetate hydrate in water. The solution is then buffered to a high pH (typically around 12-13) to ensure the complete reaction of calcium with EDTA and to prevent interference from other metal ions that might be present. fao.org A metal ion indicator, which changes color upon binding to the metal ion, is added to the solution. Common indicators for calcium titration include murexide, calmagite, and hydroxynaphthol blue. fao.org
The solution is then titrated with a standardized solution of EDTA. Initially, the indicator forms a colored complex with the calcium ions. As EDTA is added, it preferentially binds to the calcium ions, forming a more stable Ca-EDTA complex. At the endpoint of the titration, all the calcium ions have been complexed by the EDTA, and the indicator is released back into the solution in its free form, resulting in a distinct color change. The volume of EDTA solution used to reach this endpoint is directly proportional to the amount of calcium in the original sample.
Table 2: Common Indicators for Complexometric Titration of Calcium
| Indicator | pH Range | Color Change (Metal-Indicator to Free Indicator) | Reference |
|---|---|---|---|
| Murexide | ~12-13 | Pink/Red to Purple/Blue | fao.org |
| Calmagite | ~10 | Wine Red to Blue | |
| Hydroxynaphthol Blue | ~12-13 | Red/Pink to Blue | fao.org |
The quantification of the acetate moiety in calcium diacetate hydrate can be achieved through various analytical techniques, with chromatographic methods being particularly prevalent due to their specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for acetate determination. Since acetate itself does not possess a strong chromophore for UV detection, indirect methods are often employed. One such approach involves using a mobile phase containing a UV-absorbing salt. When the non-UV-absorbing acetate elutes, it causes a decrease in the absorbance, which can be detected and quantified. mdpi.com Alternatively, acetate can be derivatized with a UV-active compound before chromatographic separation. More advanced HPLC methods coupled with mass spectrometry (LC-MS) provide high selectivity and sensitivity for the direct detection of the acetate ion. mdpi.com
Ion chromatography, as discussed in the purity assessment, is also a primary method for acetate quantification. Using an anion-exchange column, acetate can be separated from other anions and quantified using a conductivity detector. metrohm.com
Spectrophotometric methods, while less common for routine analysis, can also be adapted for acetate detection. These methods typically involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the acetate concentration.
Table 3: Comparison of Analytical Methods for Acetate Detection
| Method | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| HPLC (Indirect UV) | Displacement of a UV-absorbing component in the mobile phase by the analyte. | Applicable to non-UV absorbing analytes. | Requires a carefully selected mobile phase. | mdpi.com |
| Ion Chromatography | Separation on an anion-exchange column with conductivity detection. | High sensitivity and selectivity for anions. | May require suppression for optimal sensitivity. | metrohm.com |
| LC-MS | Separation by HPLC followed by mass spectrometric detection. | High specificity and sensitivity, direct detection. | Higher instrument cost and complexity. | mdpi.com |
Hyphenated Techniques for In-Situ Monitoring of Reactions and Transformations
Understanding the formation and transformation of calcium diacetate hydrate during processes like crystallization, hydration, or dehydration is crucial for process control and product quality. Hyphenated analytical techniques, which couple a separation or characterization method with a spectroscopic detector, are invaluable for in-situ, real-time monitoring of these dynamic processes.
Vibrational spectroscopy, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, is particularly powerful for in-situ analysis. These techniques can provide real-time information about changes in molecular structure and bonding, allowing for the monitoring of solid-state transformations and the kinetics of crystallization. nih.govnih.gov For instance, a Raman probe can be immersed directly into a reaction vessel to monitor the formation of calcium acetate from its precursors. mdpi.com The appearance and evolution of characteristic Raman bands corresponding to the acetate and the hydrate can be tracked over time to understand the reaction kinetics. nih.govresearchgate.net
Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for in-situ monitoring of reactions in solution or slurries. ethz.chcardiff.ac.uk The ATR probe, when in contact with the reaction medium, provides a spectrum of the species at the probe's surface. This allows for the observation of changes in the concentration of reactants and products in the liquid phase, as well as the formation of solid calcium diacetate hydrate.
When these spectroscopic techniques are coupled with microscopy, they become powerful hyphenated tools for visualizing and chemically mapping transformations. For example, Raman microscopy can be used to monitor the polymorphic transformations of individual crystals in real-time. nih.gov While not a chromatographic hyphenation in the traditional sense, the coupling of spectroscopy with real-time process monitoring provides a dynamic understanding of the chemical system.
In-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another advanced technique that can be used to follow crystallization processes, providing detailed information about the local chemical environment of atoms in both the solution and solid phases as the reaction progresses. pcimag.com
Particle Size Distribution and Surface Area Analysis (e.g., Laser Diffraction, BET)
The physical properties of calcium diacetate hydrate powder, such as its particle size distribution and specific surface area, are critical for its handling, processing, and performance in various applications.
Particle Size Distribution Analysis by Laser Diffraction:
Laser diffraction is a widely used and rapid method for determining the particle size distribution of powders. researchgate.netresearchgate.net The technique is based on the principle that particles scatter light at an angle that is inversely proportional to their size. researchgate.net A representative sample of the calcium diacetate hydrate powder is dispersed in a suitable medium (either a liquid or a gas) and passed through a laser beam. The scattered light is detected by an array of detectors at various angles. A mathematical model, such as the Mie or Fraunhofer theory, is then used to calculate the particle size distribution from the measured scattering pattern. researchgate.net This provides data on the range of particle sizes present in the sample and the relative abundance of each size fraction.
Table 4: Illustrative Particle Size Distribution Data for a Calcium-Based Powder
| Parameter | Value (µm) | Description | Reference |
|---|---|---|---|
| D10 | 5.2 | 10% of the particles are smaller than this diameter. | researchgate.net |
| D50 (Median) | 21.5 | 50% of the particles are smaller than this diameter. | |
| D90 | 48.7 | 90% of the particles are smaller than this diameter. | researchgate.net |
Note: This is example data for a calcium-based powder and may not be specific to calcium diacetate hydrate.
Surface Area Analysis by BET:
The specific surface area of a powder is a measure of the total surface area of the material per unit of mass. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining this property. It involves the physisorption of a gas, typically nitrogen, onto the surface of the solid material at cryogenic temperatures (usually that of liquid nitrogen).
The sample of calcium diacetate hydrate is first degassed to remove any adsorbed contaminants from its surface. Then, the sample is exposed to varying pressures of the adsorbate gas. The amount of gas adsorbed at each pressure is measured, and this data is used to construct an adsorption isotherm. The BET equation is then applied to the linear portion of this isotherm to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the entire surface of the sample. From this value, the specific surface area can be calculated. It is important to note that for hydrated compounds, care must be taken during the degassing step to avoid dehydration of the sample, which would alter the surface area.
Future Directions and Emerging Research Avenues for Calcium Diacetate Hydrate
Nanostructured Forms of Calcium Diacetate Hydrate (B1144303) and Their Applications
The advent of nanotechnology has opened new frontiers for calcium diacetate hydrate, with research increasingly directed towards its nanostructured forms. The synthesis of nanoscale calcium acetate (B1210297) is being explored to improve properties such as solubility and reactivity, which can be beneficial in various applications. patsnap.com One patented method describes the preparation of nanoscale calcium acetate from waste shells by reacting them with acetic acid in the presence of a surfactant to control particle size and crystal growth, resulting in a food-grade powder with nanoscale dimensions. patsnap.com
These nanostructured materials hold significant promise, particularly in the biomedical field. nih.govresearchgate.net Nanostructured calcium-based biomaterials are being investigated for applications like drug delivery, gene delivery, tissue engineering, and bioimaging due to their high biocompatibility. nih.govresearchgate.net Although research often focuses on calcium phosphate (B84403) and silicate, the principles can be extended to calcium acetate. nih.govresearchgate.net The development of polymer-calcium hybrid nanocarriers is a key area of interest, aiming to create stable systems with controlled size for enhanced therapeutic efficiency. researchgate.net
Table 1: Potential Applications of Nanostructured Calcium Diacetate Hydrate
| Field | Application | Potential Benefit of Nanostructure |
|---|---|---|
| Biomedical | Drug Delivery Systems | Enhanced bioavailability and targeted delivery. nih.govresearchgate.net |
| Biomedical | Tissue Engineering | Improved biocompatibility and integration with biological tissues. nih.govresearchgate.net |
| Food Industry | Additives & Preservatives | Increased efficacy due to higher surface area and solubility. patsnap.com |
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Economic Viability
A significant thrust in current research is the development of green and economically viable methods for synthesizing calcium diacetate hydrate. Traditional synthesis involves reacting calcium carbonate or hydroxide (B78521) with acetic acid. usda.govchemicalbook.comyoutube.com However, future-focused research emphasizes the use of waste materials as a source of calcium carbonate, which addresses both environmental concerns and production costs. bio-conferences.orgresearchgate.netresearchgate.net
Several studies have demonstrated the successful synthesis of calcium acetate from various biological wastes:
Eggshells: Quail and chicken eggshells are being used as a sustainable, eco-friendly raw material to replace mined limestone. bio-conferences.org Research shows a 76% yield of calcium acetate monohydrate from quail eggshells treated with acetic acid. bio-conferences.org
Seashells: Waste scallop and oyster shells have been effectively converted into calcium acetate. researchgate.netresearchgate.net One method using scallop shells and 60% w/w acetic acid reported a maximum yield of 87% with a short reaction time at ambient temperature. researchgate.net Similarly, a bio-green method using oyster shells yielded a product with 93% purity, highlighting a low-cost technique that reduces greenhouse gas emissions. researchgate.net
Vegetable Wastes: A novel process utilizes the hydrothermal conversion of vegetable wastes to produce acetic acid, which is then used to make calcium acetate, proposed for use as an environmentally friendly deicer. nih.gov
These sustainable routes not only offer an alternative to conventional methods but also contribute to a circular economy by valorizing waste streams.
Advanced Characterization Techniques for In-Situ and Operando Studies
A deeper understanding of the hydration and dehydration processes of calcium diacetate hydrate is crucial for optimizing its performance in various applications, such as in thermochemical energy storage or as a construction material. researchgate.netacs.org Advanced characterization techniques are pivotal in this regard, allowing for real-time observation of structural and chemical changes under operational conditions.
Future research will likely see increased use of simultaneous and coupled techniques for more comprehensive analysis.
Simultaneous Thermal Analysis (TGA/DSC): Combining thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) allows for the simultaneous measurement of mass loss (water content) and thermal events like melting or phase transitions. researchgate.netresearchgate.net This is essential for studying the dehydration steps of calcium diacetate hydrate. researchgate.net
X-ray Diffraction (XRD): Powder XRD is fundamental for identifying crystalline phases and determining the crystal structure. chemicalbook.combio-conferences.orgnih.gov In-situ XRD, performed while varying temperature or humidity, can track dynamic changes in the crystal lattice during hydration or dehydration, providing invaluable insights into reaction mechanisms.
Spectroscopic Methods: Techniques like Raman and Infrared (IR) spectroscopy are powerful for probing the molecular structure, particularly the bonding of water molecules and the coordination of the acetate groups. researchgate.netresearchgate.netresearchgate.net In-situ Raman spectroscopy has been used to monitor the demineralization of shells and the formation of calcium acetate hydrates in solution. researchgate.net
These advanced methods move beyond static characterization to provide a dynamic picture of how calcium diacetate hydrate behaves in real-world applications, paving the way for more targeted material design.
Interdisciplinary Research Integrating Calcium Diacetate Hydrate in Novel Fields
The unique properties of calcium diacetate hydrate make it a candidate for integration into a wide range of interdisciplinary fields beyond its traditional uses. Its versatility as a calcium source, pH buffer, stabilizer, and preservative continues to inspire new applications. annexechem.comwbcil.comvinipulchemicals.com
Table 2: Emerging Interdisciplinary Applications
| Field | Role of Calcium Diacetate Hydrate | Research Focus |
|---|---|---|
| Environmental Science | Coagulant in Wastewater Treatment | Optimizing its use for removing suspended solids, heavy metals, and other impurities. annexechem.com |
| Eco-friendly Deicers | Developing calcium magnesium acetate (CMA) from calcium acetate derived from waste as a less corrosive alternative to salt. nih.govwbcil.com | |
| Agriculture | Soil Amendment & Plant Nutrient | Providing a readily available source of calcium to strengthen cell walls and combat conditions like blossom end rot. usda.govwbcil.com |
| Construction Materials | Concrete Admixture | Acting as a high-early-strength agent to accelerate the setting time and improve the durability of concrete. researchgate.netwbcil.com |
| Biomedical Engineering | Biodegradable Materials | Investigating its use in fabricating materials for tissue engineering and drug delivery systems. annexechem.com |
| Textile Industry | Mordant in Dyeing | Using it to help dyes adhere better to fabrics, resulting in richer and longer-lasting colors. wbcil.com |
This cross-pollination of material science, environmental engineering, agriculture, and medicine is expected to drive innovation and uncover new markets for calcium diacetate hydrate.
Challenges and Opportunities in Calcium Diacetate Hydrate Research and Development
Despite its promise, the advancement of calcium diacetate hydrate research faces several challenges that also present significant opportunities for innovation.
Challenges:
Production Costs: While sustainable routes are promising, scaling them up to be cost-competitive with traditional synthesis from inexpensive limestone remains a hurdle. researchgate.net
Hygroscopicity: The anhydrous form of calcium acetate is very hygroscopic, readily absorbing moisture to form the hydrate. annexechem.comwikipedia.org This can be a challenge for storage, handling, and applications requiring the anhydrous form.
Patient Tolerance (Medical Use): In its pharmaceutical application as a phosphate binder for kidney disease patients, calcium acetate can lead to a higher incidence of intolerance and gastrointestinal side effects compared to other binders like calcium carbonate. plos.orgoup.com
Competition: In many applications, calcium diacetate hydrate competes with other compounds. For instance, in food preservation, various other additives are available, and as a concrete admixture, it competes with materials like calcium formate and nitrate (B79036). researchgate.net
Opportunities:
Circular Economy: The use of abundant biological waste (shells, agricultural refuse) as raw materials presents a major opportunity for sustainable and environmentally friendly production, reducing landfill waste and reliance on mined minerals. bio-conferences.orgresearchgate.netresearchgate.netnih.gov
Nanotechnology: The development of nanostructured forms offers a pathway to enhanced material properties, potentially leading to more effective drug delivery systems, more efficient food additives, and improved performance in materials science. patsnap.comannexechem.com
Advanced Materials: There is an opportunity to explore its use in advanced composite materials, such as reinforcing biodegradable polymers or in thermochemical energy storage systems. acs.orgmdpi.com
Process Optimization: Further research into optimizing reaction conditions (temperature, acid concentration, reaction time) for synthesis from waste materials can lead to higher yields and lower production costs, enhancing economic viability. researchgate.netresearchgate.net
Addressing these challenges through targeted research and development will be key to unlocking the full potential of calcium diacetate hydrate in both existing and future applications.
Q & A
Basic Research Questions
Q. How can researchers confirm the purity and structural integrity of calcium diacetate hydrate in laboratory settings?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystallinity and compare results with reference patterns (e.g., CAS 5743-26-0). Thermogravimetric analysis (TGA) can verify hydration states by measuring mass loss at specific temperatures (e.g., ~100–150°C for water release). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like acetate (C-O stretching at ~1550 cm⁻¹) and hydroxyl groups. Cross-reference with analytical standards (e.g., USP, Ph. Eur.) for purity validation .
Q. What factors influence the solubility and stability of calcium diacetate hydrate in aqueous solutions?
- Methodological Answer : Solubility is pH-dependent; maintain solutions between pH 5–8 to avoid decomposition (e.g., acidic conditions degrade acetate ions, while alkaline pH precipitates calcium hydroxide). Temperature control is critical—store solutions below 70°C to prevent thermal decomposition. Use polar solvents like water or glycerol for dissolution, and avoid prolonged light exposure by storing in amber glassware .
Q. What are the recommended methods for synthesizing and purifying calcium diacetate hydrate?
- Methodological Answer : Synthesize by reacting calcium carbonate (CaCO₃) with acetic acid under controlled stoichiometry (e.g., 1:2 molar ratio). Purify via recrystallization in deionized water, filtering insoluble residues. Dry the product at 40–50°C to retain the monohydrate form. Monitor reaction progress using pH titration to ensure complete neutralization of acetic acid .
Advanced Research Questions
Q. How does calcium diacetate hydrate compare to other calcium salts (e.g., calcium carbonate) in clinical applications like hyperphosphatemia management?
- Methodological Answer : Design randomized controlled trials (RCTs) comparing phosphate-binding efficacy using serum phosphate levels as the primary endpoint. Control for variables like dialysis frequency and dietary phosphate intake. Use ion-selective electrodes or colorimetric assays (e.g., ammonium molybdate method) to quantify phosphate concentrations. Meta-analyze data from existing RCTs to resolve contradictions in efficacy reports .
Q. What advanced analytical techniques are suitable for quantifying calcium diacetate hydrate in complex biological matrices?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a refractive index detector for separation and quantification. For trace analysis, use inductively coupled plasma optical emission spectroscopy (ICP-OES) to measure calcium content. Validate methods via spike-and-recovery experiments in simulated biological fluids (e.g., plasma), ensuring recovery rates of 90–110% .
Q. How do intermolecular interactions between calcium diacetate hydrate and macromolecules (e.g., polymers) affect formulation stability?
- Methodological Answer : Study micelle formation and aggregation using dynamic light scattering (DLS) to assess hydrodynamic radii. Conduct UV-Vis spectroscopy to monitor charge-transfer interactions (e.g., shifts in λₘₐₓ). Use differential scanning calorimetry (DSC) to evaluate thermal compatibility with excipients. For colloidal systems, measure zeta potential to predict physical stability .
Data Contradictions and Resolution
Key Research Considerations
- Experimental Design : For clinical studies, use double-blinding and crossover designs to minimize bias. Include elemental calcium intake calculations to avoid confounding results .
- Safety Protocols : Follow SDS guidelines (e.g., GHS Chemical Safety) for handling hydrated salts. Use fume hoods during synthesis to mitigate acetic acid vapor exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
